Tisocromide
Overview
Description
Tisocromide is an antihypoxic agent, which means it helps to prevent or reduce the effects of low oxygen levels in tissues. This compound has a molecular formula of C19H30N2O6S and a molecular weight of 414.52 . It is primarily used in scientific research and has shown potential in various applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tisocromide involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for research and development .
Chemical Reactions Analysis
Types of Reactions: Tisocromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tisocromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Investigated for its potential effects on cellular respiration and metabolism under hypoxic conditions.
Medicine: Explored for its potential therapeutic applications in conditions related to hypoxia, such as ischemic diseases.
Industry: Utilized in the development of new materials and compounds with antihypoxic properties .
Mechanism of Action
Tisocromide exerts its effects by targeting specific molecular pathways involved in cellular respiration and oxygen utilization. It interacts with enzymes and proteins that regulate oxygen levels in tissues, helping to maintain cellular function under low oxygen conditions. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key enzymes involved in oxidative phosphorylation .
Comparison with Similar Compounds
Clomipramine: Another compound with antihypoxic properties, used primarily as an antidepressant.
Doxapram: A respiratory stimulant with similar effects on oxygen utilization.
Almitrine: A drug that enhances oxygenation by stimulating peripheral chemoreceptors .
Uniqueness of Tisocromide: Unlike other similar compounds, this compound has shown a distinct ability to modulate cellular respiration and oxygen utilization without significant side effects .
Properties
IUPAC Name |
N-[4-(dimethylamino)-4-methylpentan-2-yl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-2,1λ6-benzoxathiine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O6S/c1-12(11-19(2,3)21(4)5)20-18(22)16-9-13-8-14(25-6)15(26-7)10-17(13)28(23,24)27-16/h8,10,12,16H,9,11H2,1-7H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGGLKVQGDLNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)N(C)C)NC(=O)C1CC2=CC(=C(C=C2S(=O)(=O)O1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865768 | |
Record name | N-[4-(Dimethylamino)-4-methylpentan-2-yl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35423-51-9 | |
Record name | 2,1-Benzoxathiin-3-carboxamide, N-[3-(dimethylamino)-1,3-dimethylbutyl]-3,4-dihydro-6,7-dimethoxy-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35423-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tisocromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035423519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-(Dimethylamino)-4-methylpentan-2-yl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TISOCROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELK0X0H412 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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